molecular formula C22H20F3N3O4S B14973093 N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide

N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide

Cat. No.: B14973093
M. Wt: 479.5 g/mol
InChI Key: YZLAOJWODILZOD-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide is a complex organic compound featuring a benzofuran core, a sulfonamide group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides and amines.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Oxadiazole Ring: This step involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as organolithium or Grignard reagents can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its sulfonamide group is known for its presence in various pharmaceuticals, suggesting potential medicinal applications.

Medicine

In medicine, N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The trifluoromethyl group may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential bioactivity.

Properties

Molecular Formula

C22H20F3N3O4S

Molecular Weight

479.5 g/mol

IUPAC Name

N,N-diethyl-3-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C22H20F3N3O4S/c1-4-28(5-2)33(29,30)16-9-10-18-17(12-16)13(3)19(31-18)21-26-20(27-32-21)14-7-6-8-15(11-14)22(23,24)25/h6-12H,4-5H2,1-3H3

InChI Key

YZLAOJWODILZOD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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